Scientific Field: Material Science
Summary of the Application: Fmoc-functionalized amino acids, including FMOC-D-3-PAL-OH, have been used to construct hydrogels . These hydrogels find a wide range of applications .
Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is demonstrated . The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
Results or Outcomes: The Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . Distinct fibrous morphologies were observed for Fmoc-K (Fmoc) hydrogels formed at different pH values . The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Fmoc-D-3-Pyridylalanine is a derivative of the amino acid alanine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridine ring at the beta position. Its molecular formula is C23H20N2O4, and it has a molecular weight of approximately 388.42 g/mol. The compound is known for its stability and solubility in organic solvents, making it useful in various chemical applications. The Fmoc group serves to protect the amino group during peptide synthesis, allowing for selective reactions while minimizing side reactions .
The synthesis of Fmoc-D-3-Pyridylalanine typically involves several steps:
Fmoc-D-3-Pyridylalanine is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis where the Fmoc protecting group allows for efficient stepwise addition of amino acids. Additionally, it serves as an intermediate in the development of pharmaceuticals and biologically active compounds. Its unique structure also makes it a candidate for studying structure-activity relationships in drug design .
Studies on Fmoc-D-3-Pyridylalanine's interactions with biological macromolecules are essential for understanding its potential therapeutic roles. Interaction studies often involve:
Several compounds share structural similarities with Fmoc-D-3-Pyridylalanine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-L-3-Pyridylalanine | L-isomer instead of D | Potentially different biological activity |
Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Different reactivity and properties |
Fmoc-D-Phenylalanine | Contains a phenyl group | Known for its role in protein synthesis |
Fmoc-D-Alanine | Basic structure without pyridine | Simpler structure, commonly used |
Fmoc-D-3-Pyridylalanine is unique due to its specific stereochemistry and the presence of the pyridine ring, which may impart distinct properties not found in other similar compounds .